1H-Purine-2,6-dione, 3-ethyl-3,9-dihydro-1-methyl-
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Overview
Description
1H-Purine-2,6-dione, 3-ethyl-3,9-dihydro-1-methyl- is a chemical compound belonging to the purine family This compound is structurally related to other biologically significant purines such as caffeine and theobromine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3-ethyl-3,9-dihydro-1-methyl- typically involves the alkylation of a purine precursor. One common method includes the reaction of 1H-purine-2,6-dione with ethyl iodide and methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3-ethyl-3,9-dihydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding purine derivatives.
Reduction: Reduction reactions can yield dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-2,6-dione derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1H-Purine-2,6-dione, 3-ethyl-3,9-dihydro-1-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3-ethyl-3,9-dihydro-1-methyl- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or bind to receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Theobromine: 3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione
Caffeine: 1,3,7-trimethylxanthine
Theophylline: 1,3-dimethylxanthine
Uniqueness
1H-Purine-2,6-dione, 3-ethyl-3,9-dihydro-1-methyl- is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9N4O2+ |
---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
3-ethyl-1-methylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C8H9N4O2/c1-3-12-6-5(9-4-10-6)7(13)11(2)8(12)14/h4H,3H2,1-2H3/q+1 |
InChI Key |
KVEYEKZYVBNALF-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C2C(=NC=N2)C(=O)N(C1=O)C |
Origin of Product |
United States |
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